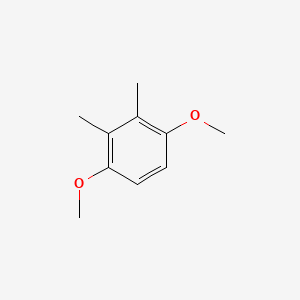

1,4-Dimethoxy-2,3-dimethylbenzene

Descripción general

Descripción

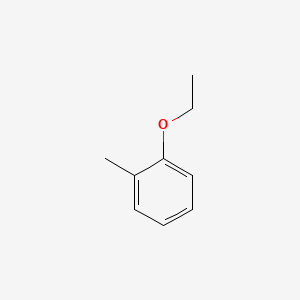

1,4-Dimethoxy-2,3-dimethylbenzene is an organic compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 1,4-Dimethoxy-2,3-dimethylbenzene involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid. The nucleophile is the 1,4-dimethoxybenzene because it is an aromatic ring .

Molecular Structure Analysis

The molecular structure of 1,4-Dimethoxy-2,3-dimethylbenzene is characterized by its molecular formula C10H14O2 . The average mass is 166.217 Da and the monoisotopic mass is 166.099380 Da .

Chemical Reactions Analysis

1,4-Dimethoxy-2,3-dimethylbenzene is an ether. Ethers may react violently with strong oxidizing agents. In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .

Physical And Chemical Properties Analysis

1,4-Dimethoxy-2,3-dimethylbenzene is a solid or liquid at room temperature . It has a molecular weight of 166.22 .

Aplicaciones Científicas De Investigación

1. Bromination and Derivative Formation

1,4-Dimethoxy-2,3-dimethylbenzene has been investigated for its reactivity in bromination processes. For instance, it undergoes regioselective bromination to produce various brominated products. One such product is 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, whose crystal structure has been determined. Additionally, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, a derivative from this bromination, is useful for synthesizing sulfur-containing quinone derivatives (Aitken et al., 2016).

2. Crystal Structure Analysis

The crystal structure of brominated derivatives of 1,4-dimethoxy-2,3-dimethylbenzene has been explored. For example, the bond lengths and angles of 1-Bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene, obtained under radical conditions, fall within normal ranges. This study highlights the importance of weak intermolecular hydrogen bonds in stabilizing the crystal packing (Hammershøj et al., 2005).

3. Reactivity in Nucleophilic Substitution

The compound's reactivity under acidic conditions has been explored, showing that it can undergo transposition reactions to yield other derivatives like 2-methoxy-1,4-dimethylbenzene. The use of various acids and nucleophiles can lead to different substitution products on the compound's structure (Alonso et al., 1990).

4. Kinetic Studies

Kinetic studies involving dimethylbenzene derivatives, including 1,4-dimethoxy-2,3-dimethylbenzene, help in understanding their reactivity and stability under various conditions. These studies are crucial in combustion science, as they provide insights into the behavior of these compounds at different temperatures and pressures (Gaïl et al., 2008).

5. Molecular Decomposition Studies

Research on the decomposition of radical cations of 1,4-dimethoxybenzene derivatives, including 1,4-dimethoxy-2,3-dimethylbenzene, contributes to understanding the pathway of reactions depending on the substituent at the nucleus of the radical cations (Nishinaga et al., 1974).

6. Environmental Degradation Studies

Studying the degradation of dimethylbenzene derivatives by specific bacterial strains, such as Corynebacterium, can provide valuable insights into the environmental breakdown of these compounds. This is vital for understanding their environmental impact and potential bioremediation strategies (Schraa et al., 2004).

Mecanismo De Acción

Target of Action

1,4-Dimethoxy-2,3-dimethylbenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are likely to be the electrophiles that can interact with the pi electrons of the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can participate in various biochemical reactions, especially those involving electrophilic substitution .

Pharmacokinetics

Its lipophilicity (ilogp: 255) suggests that it may have good absorption and distribution characteristics . Its water solubility (Log S: -2.74) indicates that it may have moderate bioavailability .

Result of Action

It’s known that benzene and its derivatives can have various biological effects, depending on their specific structures and the nature of their substitutions .

Action Environment

The action of 1,4-Dimethoxy-2,3-dimethylbenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect its reactivity . Additionally, factors such as pH and temperature can influence its stability and reactivity .

Safety and Hazards

Propiedades

IUPAC Name |

1,4-dimethoxy-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-8(2)10(12-4)6-5-9(7)11-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFDNTMCFUSSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192290 | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39021-83-5 | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039021835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHOXY-2,3-DIMETHYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) in studying the reactivity of 1,4-dimethoxy-2,3-dimethylbenzene?

A: 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) plays a crucial role in studying the reactivity of 1,4-dimethoxy-2,3-dimethylbenzene by stabilizing its radical cation. [, ] This stabilization allows researchers to investigate the kinetics and mechanisms of reactions involving the radical cation, such as halogenation. HFP achieves this by significantly attenuating nucleophilic reactivity and increasing the cathodic peak potentials of halogenating species. [, ] This unique property of HFP makes it possible to observe reaction intermediates and pathways that are typically transient in other solvents.

Q2: How does 1,4-dimethoxy-2,3-dimethylbenzene react with halogenating agents in HFP?

A: In HFP, 1,4-dimethoxy-2,3-dimethylbenzene readily forms a persistent radical cation when exposed to halogenating agents like iodine chloride or bromine. [, ] This radical cation can then undergo two primary reaction pathways:

Q3: Can 1,4-dimethoxy-2,3-dimethylbenzene be selectively brominated?

A: Yes, research has demonstrated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene. [, ] While the specific conditions and products are not detailed in the provided abstracts, this selective bromination highlights the ability to control the reactivity of 1,4-dimethoxy-2,3-dimethylbenzene and potentially access specific isomers for further synthetic transformations.

Q4: Are there any structural characterizations available for brominated derivatives of 1,4-dimethoxy-2,3-dimethylbenzene?

A: Yes, the crystal structure of 1-bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene, a brominated derivative of 1,4-dimethoxy-2,3-dimethylbenzene, has been reported. [] The study analyzed bond lengths and angles, confirming they are within standard ranges. Additionally, the crystal packing analysis revealed the presence of weak intermolecular C—H⋯O and C—H⋯Br hydrogen bonds contributing to the compound's stability within the crystal lattice. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)